molecular formula C14H10ClNOS B11847846 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-64-9

5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B11847846
CAS No.: 918107-64-9
M. Wt: 275.8 g/mol
InChI Key: MKSFFYPJUZGLFF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 2-naphthylmethylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and a base to yield the final thiazole product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Dechlorinated thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(naphthalen-2-yl)pyrimidine
  • 5-Chloro-2-(naphthalen-2-yl)benzoxazole

Uniqueness

5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its thiazole ring structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

918107-64-9

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

5-chloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,9H2

InChI Key

MKSFFYPJUZGLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=C(S3)Cl

Origin of Product

United States

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